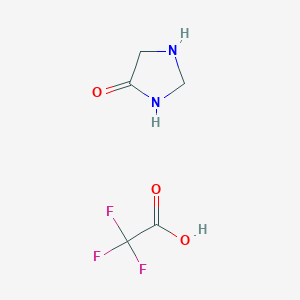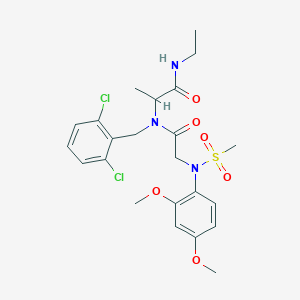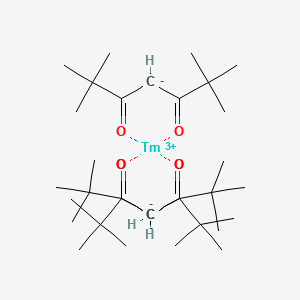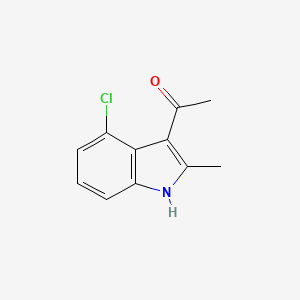
5-(Thiomorpholinomethyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Thiomorpholinomethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a thiomorpholine moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure allows for unique chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiomorpholinomethyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine derivatives with thiomorpholine. One common method includes the nucleophilic substitution reaction where a halogenated pyrrolidine reacts with thiomorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently.
化学反応の分析
Types of Reactions
5-(Thiomorpholinomethyl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the pyrrolidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine and thiomorpholine derivatives.
科学的研究の応用
5-(Thiomorpholinomethyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties such as conductivity and stability.
作用機序
The mechanism of action of 5-(Thiomorpholinomethyl)pyrrolidin-3-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the thiomorpholine moiety allows for interactions with sulfur-containing biomolecules, potentially affecting cellular pathways related to oxidative stress and signal transduction.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Thiomorpholine: A sulfur-containing heterocycle known for its reactivity and biological properties.
Pyrrolidin-2-one: A lactam derivative with significant pharmaceutical applications.
Uniqueness
5-(Thiomorpholinomethyl)pyrrolidin-3-ol is unique due to the combination of the pyrrolidine and thiomorpholine rings in its structure. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.
特性
分子式 |
C9H18N2OS |
|---|---|
分子量 |
202.32 g/mol |
IUPAC名 |
5-(thiomorpholin-4-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C9H18N2OS/c12-9-5-8(10-6-9)7-11-1-3-13-4-2-11/h8-10,12H,1-7H2 |
InChIキー |
AXGWBZKNVCYSKS-UHFFFAOYSA-N |
正規SMILES |
C1CSCCN1CC2CC(CN2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-Butyl 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B12947579.png)

![5-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12947604.png)





